2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-
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Overview
Description
2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)- is a complex organic compound with a unique bicyclic structure. This compound features multiple functional groups, including silyl ethers and a trifluoromethyl-substituted phenoxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core, introduction of the silyl ether groups, and attachment of the trifluoromethyl-substituted phenoxy group. Typical reaction conditions may include the use of strong bases, protecting groups, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biochemical pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic structures with silyl ether and trifluoromethyl-substituted phenoxy groups. Examples include:
- 2-Oxabicyclo[3.2.1]octan-3-ol derivatives with different substituents.
- Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H49F3O5Si2 |
---|---|
Molecular Weight |
602.9 g/mol |
IUPAC Name |
(1R,5R,6S,8R)-6-[tert-butyl(dimethyl)silyl]oxy-8-[(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C30H49F3O5Si2/c1-28(2,3)39(7,8)37-22(19-35-21-13-11-12-20(16-21)30(31,32)33)14-15-23-24-17-27(34)36-25(23)18-26(24)38-40(9,10)29(4,5)6/h11-16,22-27,34H,17-19H2,1-10H3/b15-14+/t22-,23-,24-,25-,26+,27?/m1/s1 |
InChI Key |
NRVHSMCLFGNBAM-NLVDZNINSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@@H]([C@H]1CC(O2)O)/C=C/[C@H](COC3=CC=CC(=C3)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C(C1CC(O2)O)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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